3-Iodopyridine

Catalog No.
S749640
CAS No.
1120-90-7
M.F
C5H4IN
M. Wt
205 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodopyridine

CAS Number

1120-90-7

Product Name

3-Iodopyridine

IUPAC Name

3-iodopyridine

Molecular Formula

C5H4IN

Molecular Weight

205 g/mol

InChI

InChI=1S/C5H4IN/c6-5-2-1-3-7-4-5/h1-4H

InChI Key

XDELKSRGBLWMBA-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)I

Canonical SMILES

C1=CC(=CN=C1)I

Studies have shown that 3-iodopyridine can be used as a key starting material for the synthesis of various alkaloids, including:

  • Theonelladins C and D: These alkaloids exhibit promising anti-tumor properties and are being investigated for their potential in cancer treatment [].
  • Niphatesine C: This compound displays significant anti-inflammatory activity, making it a potential candidate for treating inflammatory diseases [].
  • Xestamine D: This alkaloid exhibits potent antifungal activity and could be explored for the development of novel antifungal drugs [].

These findings highlight the valuable role of 3-iodopyridine as a building block in the synthesis of structurally complex and potentially bioactive pyridine alkaloids.

Other Potential Applications

While the synthesis of pyridine alkaloids is a major application of 3-iodopyridine in research, there are other potential avenues of exploration.

One study investigated the use of 3-iodopyridine derivatives as hydrogen acceptors in enzymatic reactions []. These modified molecules could potentially serve as tools for studying enzymatic activity and understanding the mechanisms of these crucial biological processes.

3-Iodopyridine is an organic compound with the molecular formula C5_5H4_4IN and a CAS number of 1120-90-7. It features a pyridine ring substituted with an iodine atom at the third position. This compound is characterized by its pale yellow appearance and is soluble in organic solvents such as ethanol and acetone. 3-Iodopyridine is notable for its utility in various chemical synthesis processes due to the reactivity of the iodine atom, which can participate in nucleophilic substitution reactions and cross-coupling reactions .

  • Nucleophilic Substitution Reactions: The iodine atom is a good leaving group, making 3-iodopyridine an excellent substrate for nucleophilic aromatic substitution reactions. This property allows for the introduction of various nucleophiles, resulting in diverse products .
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with boronic acids, leading to the formation of biaryl compounds. This method is particularly useful in synthesizing complex organic molecules .
  • Electrophilic Aromatic Substitution: The presence of the iodine substituent can enhance electrophilic aromatic substitution, allowing for further functionalization of the pyridine ring .

Research indicates that 3-iodopyridine exhibits biological activity that may be relevant in medicinal chemistry. Its derivatives have been studied for potential applications as pharmaceuticals, particularly in the development of anti-cancer agents and other therapeutic compounds. The biological activity often correlates with its ability to interact with biological targets due to its structural properties .

Several methods exist for synthesizing 3-iodopyridine:

  • Direct Halogenation: One common method involves the direct iodination of pyridine using iodine or iodine monochloride under controlled conditions, which introduces the iodine atom at the desired position .
  • Cross-Coupling Reactions: Another approach utilizes palladium-catalyzed cross-coupling reactions involving precursors like 3-bromopyridine and organoiodides or organometallic reagents .
  • Metal-Free Methods: Recent advancements have introduced metal-free methods for synthesizing iodopyridines through various coupling strategies, which are advantageous for reducing metal contamination in final products .

3-Iodopyridine finds applications across various fields:

  • Organic Synthesis: It serves as an important building block in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling and substitution reactions .
  • Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects, making it a valuable compound in drug discovery and development processes .
  • Material Science: It can also be used in developing functional materials, such as sensors or catalysts due to its unique electronic properties .

Studies have shown that 3-iodopyridine interacts with various biological molecules, which can influence its pharmacological properties. These interactions are crucial for understanding how this compound may act as a drug candidate or as part of a larger molecular framework. Investigations into its binding affinity and mechanism of action continue to provide insights into its potential therapeutic uses .

Several compounds share structural similarities with 3-iodopyridine, including:

Compound NameStructure TypeUnique Features
2-IodopyridineIodinated pyridineIodine at position 2; different reactivity
4-IodopyridineIodinated pyridineIodine at position 4; distinct electronic effects
3-BromopyridineBrominated pyridineBromine instead of iodine; different reactivity
2-ChloropyridineChlorinated pyridineChlorine substituent; varied chemical behavior

Uniqueness of 3-Iodopyridine: The presence of iodine at the third position provides distinct reactivity patterns compared to its brominated or chlorinated counterparts. This unique positioning allows for specific nucleophilic substitutions and cross-coupling reactions that may not be possible with other halogens.

Finkelstein Reaction for Halogen Exchange

The aromatic Finkelstein reaction provides a robust pathway for synthesizing 3-iodopyridine from 3-bromopyridine. As detailed by , this copper-catalyzed halogen exchange employs sodium iodide (2 equiv), copper(I) iodide (5 mol%), and N,N'-dimethylethylenediamine (10 mol%) in anhydrous 1,4-dioxane at 110°C under argon. The reaction achieves a 98% yield after 18 hours, with purity confirmed via recrystallization. Critical parameters include:

ParameterValue
Temperature110°C
CatalystCuI (5 mol%)
LigandDMEDA (10 mol%)
Solvent1,4-Dioxane
Yield98%

This method outperforms traditional approaches by minimizing byproducts like 3,5-dibromopyridine, which forms at higher bromine ratios. The protocol’s scalability is evidenced by its adaptation to 2,2′-bipyridine systems, where EDTA washes remove residual copper.

Microwave-Assisted and Solvent-Free Coupling Strategies

Microwave irradiation significantly accelerates 3-iodopyridine’s incorporation into complex architectures. For instance, Pd/Cu-mediated direct heteroarylation of ketones with 3-iodopyridine under microwave conditions (130°C, 10 min) achieves 85% conversion. Similarly, solvent-free three-component reactions between 2-aminopyridine, benzaldehydes, and phenols yield N-heteroaryl-arylmethyl phenols in 40–97% yields within 30 minutes. Key advantages include:

  • Reduced reaction times: Microwave protocols complete in minutes vs. hours for conventional heating.
  • Enhanced selectivity: Cu nanoparticles suppress homocoupling, favoring cross-coupled products.
  • Green chemistry alignment: Solvent-free conditions minimize waste.

Notably, 3-iodopyridine’s reactivity in these systems stems from its moderate C–I bond dissociation energy (≈45 kcal/mol), enabling efficient radical generation under UV light.

Solid-Phase Synthesis and Purification Techniques

Solid-phase methods enable traceless synthesis of 3-iodopyridine derivatives. A Friedländer protocol on Wang resin produces thiazolo[4,5-b]pyridines via cyclization of cyanocarbonimidodithioates with α-halo ketones, followed by microwave-assisted annulation. Post-synthetic oxidation and nucleophilic substitution yield final products with >90% purity without chromatography. Comparative studies show halogen bonds (C–I···N, RXB = 0.80–0.88) act as secondary interactions in 3-iodopyridinium salts, directing crystal packing despite dominant electrostatic forces.

3-Iodopyridine represents a versatile heterocyclic building block that has emerged as a crucial component in coordination chemistry and organometallic synthesis. This comprehensive examination focuses on four distinct areas where 3-iodopyridine demonstrates exceptional utility: nickel-catalyzed oxidative addition and dimerization processes, iridium(III) complexes for photophysical applications, palladium-mediated couplings in alkaloid synthesis, and the role of borane-containing ligands in secondary coordination sphere effects.

The unique electronic and steric properties of 3-iodopyridine, with its molecular formula C₅H₄IN and molecular weight of 204.996 g/mol, make it an ideal substrate for various organometallic transformations. The compound exhibits a melting point of 53-56°C and demonstrates excellent solubility in organic solvents such as dimethylformamide, 1,4-dioxane, and dichloromethane. Its light-sensitive nature requires careful handling under inert atmosphere conditions.

Nickel-Catalyzed Oxidative Addition and Dimerization

Mechanistic Foundations of Nickel-3-Iodopyridine Interactions

The oxidative addition of 3-iodopyridine to nickel(0) complexes represents a fundamental organometallic transformation that has garnered significant attention due to its role in cross-coupling catalysis. Recent investigations by Austen and Drover have revealed that when nickel diphosphine complexes feature pendant borane moieties, the oxidative addition of 3-iodopyridine proceeds through a unique cooperative mechanism. This process leads to the formation of stable dimeric {Ni}₂ species characterized by dative boron-nitrogen interactions that significantly influence the reaction pathway and product stability.

The mechanistic pathway begins with the coordination of 3-iodopyridine to the nickel(0) center, followed by oxidative addition across the carbon-iodine bond. Kinetic studies demonstrate that this process follows second-order kinetics with a substantial negative entropy of activation, consistent with a concerted mechanism involving simultaneous bond formation and breaking. The presence of borane groups in the secondary coordination sphere provides additional stabilization through Lewis acid-base interactions with the pyridine nitrogen atom.

Na and Mirica's comprehensive photophysical investigation using tridentate pyridinophane ligands has provided direct evidence for the involvement of nickel(I)/nickel(III) intermediates in these transformations. Their electron paramagnetic resonance spectroscopy studies revealed the formation of mononuclear nickel(I) species with rhombic geometry, characterized by g-values of gₓ = 2.241, gᵧ = 2.113, and gᵧ = 2.049. These intermediates undergo subsequent oxidative addition with 3-iodopyridine to generate nickel(III) complexes that participate in reductive elimination processes.

Secondary Coordination Sphere Effects in Nickel Systems

The influence of secondary coordination sphere modifications on nickel-3-iodopyridine reactivity represents a paradigm shift in understanding organometallic activation processes. Drover's research group has systematically investigated how pendant borane groups affect substrate binding and activation at nickel centers. Their studies demonstrate that borane-functionalized bidentate phosphine ligands with varying tether lengths exhibit dramatically different reactivity profiles.

The incorporation of boron Lewis acids in the secondary coordination sphere provides three critical advantages: enhanced stability of reaction intermediates, geometric control through chelation effects, and electronic polarization of metal-substrate bonds. These effects are particularly pronounced in nickel azide complexes supported by borane-containing ligands, where the secondary boron-nitrogen interactions enable rare examples of monometallic late metal sp² carbon-hydrogen activation favored over benzylic sp³ carbon-hydrogen bonds.

Computational analysis using density functional theory calculations has elucidated the electronic structure modifications induced by secondary sphere borane groups. These Lewis acidic sites create favorable electrostatic interactions with electron-rich regions of coordinated substrates, leading to enhanced binding affinity and altered reaction selectivity. The tether length between the phosphine donor atoms and the borane Lewis acid proves crucial for optimal cooperative interactions.

Dimerization Processes and Cooperative Effects

The formation of dimeric nickel complexes through 3-iodopyridine oxidative addition represents a unique example of metal-ligand cooperativity in organometallic chemistry. When diphosphine ligands contain pendant borane moieties, the oxidative addition products undergo spontaneous dimerization through intermolecular borane-nitrogen interactions. This process contrasts sharply with analogous reactions using conventional alkyl-substituted diphosphine ligands, which typically yield monomeric oxidative addition products.

The dimeric structures exhibit remarkable stability due to the cooperative nature of the borane-nitrogen dative bonds. X-ray crystallographic analysis reveals that these dimers adopt specific geometric arrangements that maximize the strength of the secondary sphere interactions while maintaining optimal metal-ligand bond lengths. The boron-nitrogen distances in these structures typically range from 1.6 to 1.8 Angstroms, consistent with strong dative bonding interactions.

Temperature-dependent nuclear magnetic resonance spectroscopy studies indicate that the dimeric structures undergo dynamic exchange processes in solution. Variable temperature experiments reveal activation barriers for borane group rotation and dimer dissociation that provide insight into the thermodynamic and kinetic factors governing these cooperative assemblies.

Iridium(III) Complexes for Photophysical Applications

Structural Diversity and Electronic Properties

Iridium(III) complexes incorporating 3-iodopyridine-derived ligands have emerged as versatile platforms for advanced photophysical applications. The heavy atom effect of iridium combined with the electronic properties of iodinated pyridine ligands creates unique opportunities for tuning emission characteristics and photochemical reactivity. Recent synthetic advances have enabled the preparation of diverse structural motifs, including triimine complexes, cyclometalated systems, and heteroleptic architectures.

The synthesis of [IrCl₃L¹⁻⁶] complexes incorporating 2,2′:6′,2″-terpyridine and 2,6-bis(thiazol-2-yl)pyridine derivatives demonstrates the versatility of iridium(III) coordination chemistry. These complexes exhibit photoluminescence quantum yields ranging from 1.27% to 5.30% depending on the specific ligand substitution patterns. The emission maxima span from 612 to 709 nanometers, encompassing the orange-red spectral region with distinctive vibronic coupling features.

Time-dependent density functional theory calculations have provided detailed insight into the electronic structure of these complexes. The lowest-energy excited states typically exhibit mixed metal-to-ligand charge transfer and ligand-centered character, with the relative contributions depending on the specific ligand environment. The incorporation of electron-donating or electron-withdrawing substituents on the pyridine rings allows for systematic tuning of the excited state energies and radiative decay pathways.

Thermally Activated Delayed Fluorescence Phenomena

Recent investigations have revealed that certain iridium(III) complexes display substantial contributions from thermally activated delayed fluorescence (TADF) mechanisms. This discovery challenges traditional assumptions about the emission characteristics of heavy metal complexes, which are typically dominated by phosphorescence from triplet excited states. The observation of TADF behavior in iridium(III) systems requires singlet-triplet energy gaps (ΔEST) in the range of 14 to 100 millielectron volts.

The identification of TADF-active iridium(III) complexes relies on several diagnostic criteria: significant overlap between absorption and emission spectra, radiative decay rates exceeding 10⁶ s⁻¹ at room temperature, and dinuclear structural motifs. Computational modeling using time-dependent density functional theory reveals that the presence of ¹,³MLCT states with small energy separations enables efficient reverse intersystem crossing at ambient temperatures.

Experimental validation of TADF contributions involves temperature-dependent photoluminescence measurements and kinetic isotope effect studies. Variable temperature emission spectroscopy reveals characteristic changes in emission intensity and lifetime that are consistent with thermally activated population of singlet excited states. These findings have significant implications for the design of efficient organic light-emitting devices and photocatalytic systems.

Applications in Light-Emitting Devices and Photocatalysis

The unique photophysical properties of iridium(III) complexes containing 3-iodopyridine-derived ligands have enabled their application in advanced optoelectronic devices. Organic light-emitting diode fabrication using these phosphorescent emitters has achieved external quantum efficiencies exceeding 14.6 lumens per watt at current densities of 0.01 milliamperes per square centimeter. The narrow emission bandwidths, ranging from 64 to 71 nanometers full width at half maximum, provide excellent color purity for display applications.

Device lifetime studies reveal that the stability of iridium(III) emitters correlates strongly with the nature of ancillary ligands. Complexes featuring electron-withdrawing substituents on the cyclometalating ligands demonstrate enhanced resistance to degradation under operational conditions. Extrapolated device lifetimes exceed 58,000 hours at initial brightness levels of 1000 candelas per square meter, with voltage increases limited to 0.2 volts over 1000 hours of operation.

Photocatalytic applications of iridium(III) complexes have focused on carbon dioxide reduction and organic transformations. The strong visible light absorption characteristics, with extinction coefficients reaching 67,000 M⁻¹ cm⁻¹ at 444 nanometers, enable efficient light harvesting for photochemical processes. Cooperative interactions with molecular co-catalysts have demonstrated selective carbon dioxide reduction to carbon monoxide with turnover numbers exceeding 1000.

Palladium-Mediated Couplings in Alkaloid Synthesis

Strategic Approaches to Natural Product Synthesis

The palladium-catalyzed cross-coupling of 3-iodopyridine has revolutionized the synthesis of naturally occurring pyridine alkaloids. Wang, Dong, and Larock's seminal work established a powerful methodology for accessing complex alkaloid frameworks through the coupling of 3-iodopyridine with long-chain terminal dienes and nitrogen nucleophiles. This approach has enabled the efficient synthesis of biologically active natural products including theonelladins C and D, niphatesine C, and xestamine D.

The strategic advantage of this methodology lies in its ability to construct carbon-carbon and carbon-nitrogen bonds in a single transformation while simultaneously installing the pyridine heterocycle. The reaction sequence involves four distinct mechanistic steps: oxidative addition of 3-iodopyridine to palladium(0), carbopalladation of the terminal diene, palladium migration along the alkyl chain, and nucleophilic displacement by the amine substrate. This cascade process generates complex molecular architectures with high efficiency and excellent regioselectivity.

Kinetic analysis of the oxidative addition step reveals that 3-iodopyridine exhibits enhanced reactivity compared to other halopyridine isomers due to favorable electronic effects. The electron-deficient nature of the pyridine ring facilitates oxidative addition while the 3-substitution pattern avoids steric hindrance that would impede coordination to the palladium center. Deuterium labeling experiments confirm that the oxidative addition proceeds with retention of configuration at the pyridine carbon center.

Mechanistic Insights and Reaction Scope

The palladium migration process represents a unique feature of this transformation that distinguishes it from conventional cross-coupling reactions. Following initial carbopalladation, the palladium center undergoes a series of β-hydride elimination and reinseration steps that allow it to migrate along the alkyl chain. This migration continues until the palladium encounters the terminal position, where it forms a π-allylpalladium intermediate that is susceptible to nucleophilic attack.

The regioselectivity of the migration process depends on several factors, including the substitution pattern of the diene substrate and the nature of the palladium ligands. Sterically hindered substrates tend to exhibit higher regioselectivity due to preferential migration to less congested positions. The use of electron-rich phosphine ligands enhances the rate of migration while maintaining high selectivity for the terminal position.

Substrate scope investigations have demonstrated the versatility of this methodology across a range of diene and amine coupling partners. Terminal dienes with various substitution patterns undergo efficient coupling, with yields typically ranging from 60% to 85% after hydrogenation and deprotection. Both primary and secondary amines serve as effective nucleophiles, with tosylamides providing enhanced regioselectivity due to their reduced nucleophilicity.

Total Synthesis Applications and Natural Product Access

The synthetic utility of palladium-catalyzed 3-iodopyridine coupling has been demonstrated through several total synthesis campaigns targeting marine alkaloids. The synthesis of theonelladins C and D showcases the power of this methodology for constructing complex polycyclic architectures. These alkaloids exhibit potent antileukemic and antineoplastic activity, making their synthetic access of significant biomedical importance.

The synthesis begins with the palladium-catalyzed coupling of 3-iodopyridine with 1,13-tetradecadiene and N-benzyl-p-toluenesulfonamide under optimized conditions. The reaction proceeds in dimethylformamide at 100°C using tetrakis(triphenylphosphine)palladium(0) as the catalyst and triethylamine as the base. The crude coupling product undergoes hydrogenation using palladium on carbon to reduce the alkene functionality, followed by deprotection of the tosylamide using sodium naphthalenide.

Alternative approaches to alkaloid synthesis have employed the coupling of 3-iodopyridine with functionalized alcohols to generate aldehyde intermediates. This strategy has been successfully applied to the synthesis of ikimine A, where 3-iodopyridine couples with 2-methyl-11-dodecen-1-ol through an analogous palladium migration process. The resulting aldehyde serves as a versatile intermediate for further elaboration to the target alkaloid.

Borane-Containing Ligands and Secondary Coordination Sphere Effects

Design Principles for Cooperative Ligand Systems

The development of borane-containing ligands for secondary coordination sphere modification represents a sophisticated approach to controlling organometallic reactivity. The strategic placement of Lewis acidic borane groups in proximity to metal centers enables cooperative substrate activation that is not achievable with conventional ligand systems. Design principles for these bifunctional ligands focus on optimizing the spatial relationship between the metal center and the appended Lewis acid.

Systematic studies of tether length effects have revealed that three-carbon linkers provide optimal flexibility for borane-substrate interactions. This spacing allows the borane group to adapt to different substrate binding modes while maintaining sufficient proximity for effective Lewis acid activation. Shorter tethers restrict conformational freedom and reduce binding affinity, while longer linkers suffer from entropic penalties that diminish cooperative effects.

The electronic properties of the borane substituents significantly influence the strength of secondary sphere interactions. Electron-withdrawing groups on boron enhance Lewis acidity and strengthen substrate binding, while sterically bulky substituents can provide selectivity through steric differentiation. The choice of borane hybridization also affects reactivity, with trigonal planar geometry providing the most effective orbital overlap for substrate coordination.

Metal-Ligand Cooperative Mechanisms

Borane-containing ligands enable unique metal-ligand cooperative mechanisms that expand the scope of organometallic transformations. In nickel systems, the presence of pendant borane groups facilitates the capture and activation of otherwise unstable intermediates. This stabilization effect has been demonstrated for copper hydrides, where intramolecular borane coordination prevents decomposition and enables novel reduction pathways.

The cooperative mechanism typically involves initial substrate coordination to the metal center, followed by secondary sphere binding to the appended borane. This dual activation mode polarizes substrate bonds and lowers activation barriers for subsequent transformations. In hydrogen activation processes, borane-containing rhodium complexes demonstrate heterolytic cleavage of dihydrogen through a concerted mechanism involving both metal and borane centers.

Iron complexes featuring borane-modified cyclopentadienyl ligands exhibit enhanced reactivity toward carbon dioxide reduction. The secondary sphere borane groups facilitate carbon dioxide binding and activation, enabling transformations that do not occur with unfunctionalized analogues. Mechanistic studies emphasize the critical role of borane hybridization and substituent effects in determining reaction selectivity and efficiency.

Applications in Small Molecule Activation

The application of borane-containing ligands to small molecule activation has yielded significant advances in catalytic methodology. Platinum complexes immobilized within supramolecular cages demonstrate enhanced activity for ammonia borane hydrolysis when secondary sphere pyridine groups are incorporated. High-precision kinetic studies reveal that fine-tuning of the secondary coordination sphere can increase reaction rates and lower activation barriers to the diffusion-controlled regime.

The hydrolysis mechanism involves cooperative activation of both water and ammonia borane substrates through the secondary sphere environment. Deuterium labeling experiments reveal kinetic isotope effects consistent with concerted activation of both O-H and B-H bonds in the rate-determining step. The relatively low magnitude of these isotope effects supports a bent transition state geometry that is facilitated by the constraining effect of the secondary sphere.

Cobalt complexes featuring borane-containing diphosphine ligands demonstrate catalytic activity for alkene hydrogenation under mild conditions. The appended borane groups enable capture of cobalt hydride intermediates that would otherwise undergo rapid decomposition. This stabilization effect extends the catalyst lifetime and enables turnover numbers that significantly exceed those achieved with conventional ligand systems.

Structure-Activity Relationships and Optimization

Systematic structure-activity relationship studies have identified key parameters that govern the effectiveness of borane-containing ligands. Tether flexibility emerges as a critical factor, with optimal systems requiring sufficient conformational freedom to accommodate substrate binding while maintaining favorable thermodynamics for cooperative interactions. Three-carbon tethers consistently provide the best balance of these competing requirements across different metal systems.

The nature of the borane substituents affects both Lewis acidity and steric accessibility. Fluorinated borane groups exhibit enhanced Lewis acidity but may suffer from reduced stability under reaction conditions. Alkyl-substituted boranes provide good stability and moderate Lewis acidity, making them suitable for a wide range of applications. The incorporation of aromatic substituents can provide additional stabilization through π-π interactions with aromatic substrates.

Electronic communication between the metal center and the appended borane represents another important design consideration. Systems with strong electronic coupling exhibit enhanced cooperative effects but may also suffer from reduced flexibility in substrate binding. Optimal designs balance electronic communication with conformational freedom to maximize both binding affinity and reaction selectivity.

XLogP3

1.8

LogP

1.8 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1120-90-7

Wikipedia

3-Iodopyridine

Dates

Last modified: 08-15-2023
Lee & Morandi. Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides. Nature Chemistry, doi: 10.1038/s41557-018-0078-8, published online 6 August 2018

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